trans-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid
Overview
Description
Scientific Research Applications
Field: Crystallography and Organic Synthesis
- This compound was synthesized and its crystal structure was studied .
- The synthesis involved the use of 2-hydroxyacetophenone, -4 H -chromen-4-one, carbon disulfide, potassium carbonate, and bromoethane .
- The reaction was heated to 35 °C with efficient stirring and monitored by thin layer chromatography (TLC, 254 nm) .
- After the reaction was completed, the resulting mixture was cooled to room temperature, then poured into ice water and extracted with ethyl acetate .
- The combined organic layers were washed with anhydrous Na2SO4, and the solvent was removed under reduced pressure .
- The crude product was purified by column chromatography (petroleum ether/ethyl acetate 5:1) to give the title compound as a light yellow solid .
Field: Fluorescence Probes
- Chromone derivatives, such as the one synthesized in the study mentioned above, are important resources for the preparation of fluorescent probes .
- When a specific metal ion is added, the ring-opening process of the fluorescein part can be observed when the probe recombines with the metal ion, which leads to the appearance of color and fluorescence .
- It can be used for fluorescence detection of Zn2+, Al3+, Cu2+, and Mg2+ .
properties
IUPAC Name |
(1R,2S)-2-phenacylcyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c16-14(11-6-2-1-3-7-11)10-12-8-4-5-9-13(12)15(17)18/h1-3,6-7,12-13H,4-5,8-10H2,(H,17,18)/t12-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPPDKWMENPRKR-QWHCGFSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(=O)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CC(=O)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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